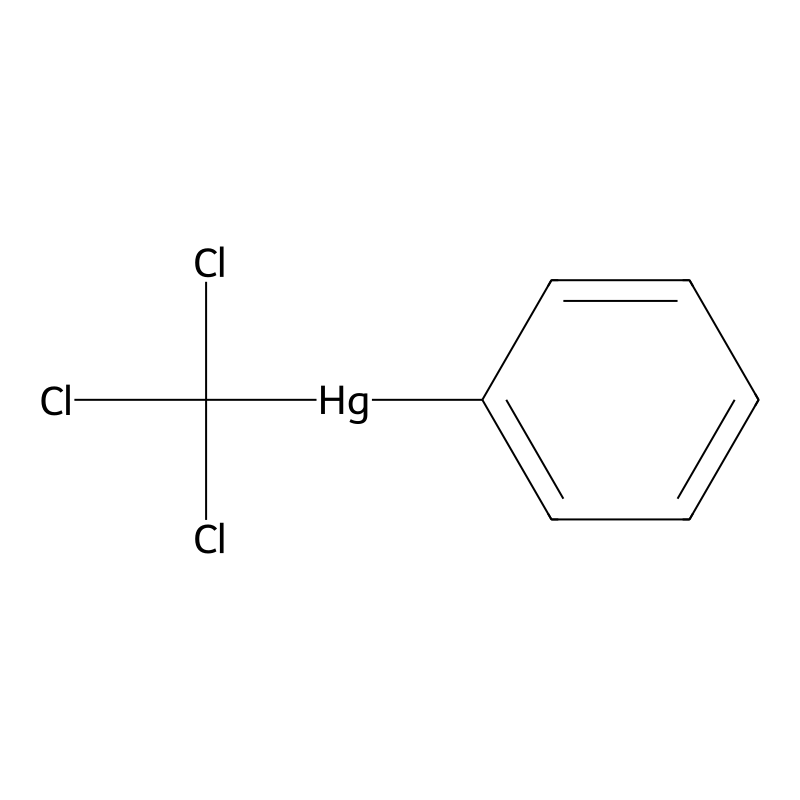

Phenyl(trichloromethyl)mercury

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenyl(trichloromethyl)mercury is an organomercury compound characterized by the presence of a phenyl group attached to a trichloromethyl mercury moiety. Its chemical formula is C₇H₅Cl₃Hg, and it is known for its unique properties and reactivity. This compound is typically synthesized from phenylmercuric chloride through reactions involving dichlorocarbene sources, which may include the base/haloform reaction or thermolysis processes . The compound appears as a colorless to pale yellow solid and has applications in organic synthesis due to its electrophilic nature.

- Reaction with Diiodoacetylene: This reaction demonstrates the compound's ability to form new carbon-carbon bonds, showcasing its utility in synthetic organic chemistry .

- Reactions with Allylamines: The compound can react with allylamines, leading to the formation of new products and indicating its potential in amine chemistry .

- Secondary Amines: It also reacts with secondary amines, which further illustrates its versatility in forming organomercury derivatives .

These reactions often result in the elimination of halogenated byproducts and the formation of various substituted compounds.

Phenyl(trichloromethyl)mercury exhibits significant biological activity, particularly as a toxic agent. Organomercury compounds are known for their neurotoxic effects, and this compound is no exception. It can disrupt cellular processes and has been studied for its potential impact on human health and environmental toxicity. The compound's ability to bind to biological macromolecules raises concerns about its safety and environmental persistence.

The synthesis of phenyl(trichloromethyl)mercury can be achieved through several methods:

- Thermal Decomposition: Heating phenylmercuric chloride in the presence of dichlorocarbene sources.

- Base/Haloform Reaction: Utilizing sodium trichloroacetate to react with phenylmercuric chloride under reflux conditions in dimethoxyethane, yielding the desired product .

- Direct Reaction with Dichlorocarbene Precursors: This method involves generating dichlorocarbene in situ and allowing it to react with phenylmercuric chloride.

These synthesis methods highlight the compound's accessibility for research and industrial applications.

Research on interaction studies involving phenyl(trichloromethyl)mercury focuses on its reactivity with various nucleophiles, including amines and alkenes. These studies help elucidate the mechanisms by which this compound interacts with biological systems and other chemical entities. Understanding these interactions is crucial for assessing both its synthetic utility and potential toxicological effects.

Phenyl(trichloromethyl)mercury shares similarities with several other organomercury compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Phenylmercuric Chloride | C₆H₅HgCl | Precursor for phenyl(trichloromethyl)mercury |

| Trichloromethylmercury | Cl₃Hg | Simpler structure, lacks phenyl group |

| Bis(trichloromethyl)mercury | (Cl₃Hg)₂ | Contains two trichloromethyl groups |

| Phenyl(bromodichloromethyl)mercury | C₆H₅HgBrCl₂ | Contains bromine instead of chlorine |

Phenyl(trichloromethyl)mercury stands out due to its specific combination of a phenyl group with a trichloromethyl mercury moiety, allowing for unique reactivity patterns not seen in simpler organomercury compounds.

Organomercury compounds emerged in the mid-19th century with Edward Frankland’s synthesis of diethylzinc and subsequent work on mercury–carbon bonds. Phenyl(trichloromethyl)mercury (CAS 3294-57-3), a key representative of this class, was first synthesized in the early 20th century through reactions involving mercury halides and chlorinated precursors. Its development paralleled advancements in organometallic chemistry, particularly in understanding metal–carbon bond reactivity and stability.

The compound’s significance grew in the 1960s when researchers recognized its utility in generating dichlorocarbene (CCl₂), a reactive intermediate in organic synthesis. This breakthrough aligned with broader efforts to develop carbene chemistry, enabling applications in cyclopropanation and strained-ring formation.

Significance in Modern Synthetic Chemistry

Phenyl(trichloromethyl)mercury is a cornerstone in carbene transfer reactions due to its ability to release dichlorocarbene under thermal or catalytic conditions. This reactivity enables:

- Cyclopropanation of alkenes: Insertion of CCl₂ into π-bonds to form cyclopropane derivatives.

- Functional group transformations: Introduction of chlorinated moieties into organic substrates.

- Synthesis of Seyferth reagents: Precursors for metal carbene complexes used in catalysis.

Table 1: Key Applications of Phenyl(trichloromethyl)mercury

| Application | Reaction Type | Example Product | Yield Range |

|---|---|---|---|

| Cyclopropanation | CCl₂ insertion | Hexachlorocyclopropane | 60–90% |

| Carbene transfer | Catalytic decomposition | Dichlorocarbene intermediates | – |

| Seyferth reagent synthesis | Mercury-carbene exchange | PhHgCCl₃ → CCl₂ + PhHgCl | 70–95% |

Key Research Challenges and Opportunities

Challenges:

- Toxicity concerns: Mercury’s persistence in ecosystems and potential bioaccumulation.

- Synthetic limitations: Moderate yields in traditional methods (e.g., 62–75% via sodium methoxide/ethyl trichloroacetate).

Opportunities:

Classical Preparation Routes

Base/Haloform Reaction Mechanisms

The base/haloform reaction represents one of the fundamental synthetic approaches for preparing phenyl(trichloromethyl)mercury compounds [1]. This methodology involves the treatment of phenylmercuric halides with strong bases in the presence of haloform reagents, specifically chloroform [2]. The reaction mechanism proceeds through the formation of a trihalomethyl anion intermediate, which subsequently undergoes nucleophilic displacement of the halide ion from the mercury center [3].

The most extensively studied variant employs phenylmercuric chloride as the mercury-containing substrate and potassium tert-butoxide as the base [4] [3]. Under optimized conditions, this reaction achieves yields of approximately 75 percent when conducted at 0 degrees Celsius in benzene solvent [5] [4]. The reaction mechanism involves initial deprotonation of chloroform by the sterically hindered alkoxide base, generating the trichloromethyl anion in solution [6] [2]. This nucleophilic species then attacks the mercury center, displacing the chloride ion and forming the desired phenyl(trichloromethyl)mercury product [1] [3].

An alternative base/haloform approach utilizes phenylmercuric bromide with solid potassium tert-butoxide, employed as the 1:1 alkoxide-alcohol adduct [3]. This modification provides enhanced control over the reaction conditions and has demonstrated yields ranging from 60 to 87 percent for various trihalomethyl derivatives [3]. The solid alkoxide formulation offers advantages over solution-based methods, particularly in terms of yield optimization and reaction reproducibility [3].

The mechanism of halide exchange significantly influences the reaction outcome, particularly when brominated substrates are employed [3]. Exchange between bromide ion generated from the haloform-base reagent mixture and phenylmercuric chloride occurs readily under reaction conditions [3]. This exchange process can be exploited to access different organomercury derivatives by appropriate selection of starting materials and reaction conditions [3].

Thermolysis of Sodium Trichloroacetate

The thermolytic decomposition of sodium trichloroacetate in the presence of phenylmercuric chloride represents the most widely adopted classical preparation method for phenyl(trichloromethyl)mercury [4] [7]. This approach, originally described by Wagner and subsequently adapted by Razuvaev for organomercurial synthesis, offers significant advantages in terms of simplicity and yield [4].

The reaction mechanism involves thermal decomposition of sodium trichloroacetate to generate the trichloromethyl anion intermediate with concomitant evolution of carbon dioxide [7] [4]. The overall transformation can be represented as: sodium trichloroacetate plus phenylmercuric chloride yields phenyl(trichloromethyl)mercury plus sodium chloride plus carbon dioxide [7]. The reaction is typically conducted in 1,2-dimethoxyethane solvent at reflux temperature (85 degrees Celsius) until carbon dioxide evolution ceases, indicating complete decomposition of the trichloroacetate precursor [4].

Detailed procedural investigations have established optimal reaction conditions for this transformation [4]. The reaction mixture consists of 0.15 mole of sodium trichloroacetate, 0.1 mole of phenylmercuric chloride, and 150 milliliters of 1,2-dimethoxyethane in a round-bottomed flask equipped with magnetic stirring and reflux condenser [4]. The reaction proceeds with visible precipitation of sodium chloride and sustained carbon dioxide evolution over approximately one hour [4].

Product isolation involves aqueous workup followed by extraction with diethyl ether [4]. The crude product, obtained as a white solid weighing approximately 44.8 grams, undergoes purification by fractional crystallization from hot chloroform [4]. This purification process enables separation of the desired product from recovered phenylmercuric chloride, with typical yields ranging from 63 to 77 percent [4].

The thermal decomposition mechanism has been extensively studied and involves initial decarboxylation of the trichloroacetate anion [8] [9]. The resulting trichloromethyl anion intermediate then undergoes nucleophilic attack on the mercury center of phenylmercuric chloride [4] [9]. This mechanism differs from dichlorocarbene-mediated pathways in that the trichloromethyl anion directly participates in the carbon-mercury bond formation without prior loss of chloride ion [9].

Alternative Synthetic Approaches

Dichlorocarbene Generation Techniques

Dichlorocarbene generation represents an important alternative methodology for phenyl(trichloromethyl)mercury synthesis [10] [11]. This approach exploits the ability of phenylmercuric chloride to capture and stabilize dichlorocarbene through coordination, effectively serving as a carbene trap [10] [11]. The resulting phenyl(trichloromethyl)mercury functions as a stable dichlorocarbene reservoir that can subsequently release the reactive intermediate under appropriate conditions [7] [10].

The most common dichlorocarbene generation method involves treatment of chloroform with strong bases such as potassium tert-butoxide or aqueous sodium hydroxide [10]. Phase transfer catalysts, including benzyltriethylammonium bromide, facilitate the migration of hydroxide into the organic phase, enhancing reaction efficiency [10]. The overall process can be represented as: chloroform plus sodium hydroxide yields dichlorocarbene plus sodium chloride plus water [10].

Alternative dichlorocarbene precursors include ethyl trichloroacetate, which releases dichlorocarbene upon treatment with sodium methoxide [10]. This approach offers advantages in terms of reaction control and selectivity compared to traditional chloroform-based methods [10]. Additionally, dichlorodiazirine serves as a photochemical dichlorocarbene source, decomposing to dichlorocarbene and nitrogen under ultraviolet irradiation [10].

The thermal decomposition of phenyl(trichloromethyl)mercury itself provides a convenient source of dichlorocarbene under neutral conditions [7] [10]. This reversible process enables the compound to function both as a dichlorocarbene precursor and as a carbene storage medium [11]. The decomposition follows the pathway: phenyl(trichloromethyl)mercury yields phenylmercuric chloride plus dichlorocarbene [10] [11].

Mechanistic studies have established that dichlorocarbene generation from phenyl(trichloromethyl)mercury proceeds without intervention of the trichloromethyl anion intermediate [12]. This direct carbene formation mechanism distinguishes the organomercury approach from base-mediated chloroform decomposition pathways [12]. The controlled release of dichlorocarbene under thermal conditions makes phenyl(trichloromethyl)mercury particularly valuable for synthetic applications requiring neutral reaction conditions [4].

Two-Phase Reaction Systems

Two-phase reaction systems offer significant advantages for phenyl(trichloromethyl)mercury synthesis, particularly in terms of reaction selectivity and yield optimization [13]. These heterogeneous systems typically employ aqueous sodium hydroxide solution and organic solvents such as chloroform or benzene, with phase transfer catalysts facilitating the transport of reactive species between phases [13].

The two-phase methodology is particularly advantageous for the generation of trihalomethyl anions and subsequent dichlorocarbene formation [13]. The system allows all reactions to proceed under controlled conditions, with the initial proton abstraction and carbanion formation occurring at the phase boundary [13]. The resulting ion-pairs penetrate into the organic phase where subsequent carbon-mercury bond formation takes place [13].

Standard two-phase conditions employ concentrated aqueous sodium hydroxide and chloroform or benzene as the organic phase [13]. Phase transfer catalysts such as benzyltriethylammonium bromide enhance the efficiency of ionic species transport between phases [13]. The base concentration is typically maintained at 50 percent sodium hydroxide to ensure adequate basicity while preventing excessive water content in the organic phase [13].

Modified two-phase conditions have been developed to address specific synthetic challenges [13]. The use of aqueous sodium hydroxide-potassium fluoride solutions instead of concentrated alkali improves dichlorocarbene generation efficiency [13]. These modifications have proven particularly valuable for the synthesis of phenyl(trichloromethyl)mercury derivatives that are difficult to access under standard conditions [13].

The two-phase system generates dichlorocarbene under homogeneous conditions within the organic phase, despite the overall heterogeneous nature of the reaction system [13]. This characteristic distinguishes the two-phase approach from traditional methods where dichlorocarbene generation occurs in heterogeneous environments [13]. The formation of quaternary ammonium chloride as a co-product maintains solubility in the organic phase and facilitates the rapid reversible reaction between trichloromethyl species and dichlorocarbene [13].

Temperature control represents a critical parameter in two-phase systems, with most reactions conducted at room temperature to prevent thermal decomposition of sensitive intermediates [13]. The mild reaction conditions make this approach particularly suitable for the synthesis of thermally labile organomercury derivatives [13]. Additionally, the two-phase methodology enables the use of variable base concentrations to optimize reaction conditions for specific substrates [13].

Optimization Strategies for Yield and Purity

The optimization of phenyl(trichloromethyl)mercury synthesis requires careful attention to stoichiometric ratios, reaction conditions, and purification procedures [4]. Systematic studies have established that the molar ratio of sodium trichloroacetate to phenylmercuric chloride significantly influences reaction yield [4]. A 1:1 stoichiometric ratio provides yields of 39 to 45 percent, while increasing the ratio to 1.25:1 improves yields to 61 percent [4]. Optimal yields of 65 to 77 percent are achieved with a 1.5:1 ratio of sodium trichloroacetate to phenylmercuric chloride [4].

| Synthetic Method | Yield Range (%) | Optimal Temperature (°C) | Solvent System | Reaction Time |

|---|---|---|---|---|

| Sodium Trichloroacetate Thermolysis | 63-77 | 85 (reflux) | 1,2-Dimethoxyethane | 1 hour |

| Phenylmercuric Bromide + Sodium Methoxide + Ethyl Trichloroacetate | 62-71 | Not specified | Methanol | Variable |

| Phenylmercuric Chloride + Potassium tert-butoxide + Chloroform | 75 | 0 | Benzene | Variable |

| Phenylmagnesium Bromide + Trichloromethylmercuric Bromide | 24 | Not specified | Ether | Variable |

Reaction time optimization focuses on monitoring carbon dioxide evolution as an indicator of reaction completion [4]. The thermolysis reaction typically requires one hour at reflux temperature, with the cessation of gas evolution indicating complete decomposition of the sodium trichloroacetate precursor [4]. Prolonged heating beyond this point does not improve yields and may lead to product decomposition [4].

Solvent purity considerations have been systematically evaluated, revealing that 1,2-dimethoxyethane purified by distillation from lithium aluminum hydride provides optimal results [4]. However, the use of unpurified solvent has little effect on product yield, suggesting that trace impurities do not significantly interfere with the reaction mechanism [4]. This finding simplifies practical implementation of the synthesis by eliminating the need for rigorous solvent purification [4].

| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Stoichiometric Ratio | 1:1 NaTCA:PhHgCl | 1.5:1 NaTCA:PhHgCl | 39-45% → 65-77% |

| Reaction Temperature | Variable | 85°C (reflux) | Ensures complete reaction |

| Reaction Time | Variable | 1 hour (until CO₂ evolution ceases) | Prevents overheating |

| Solvent Purity | Technical grade | Distilled from LiAlH₄ | Minimal yield effect |

Product purification through fractional crystallization from chloroform enables effective separation of phenyl(trichloromethyl)mercury from unreacted phenylmercuric chloride [4]. The procedure involves dissolving the crude product in hot chloroform followed by controlled cooling and solvent volume reduction [4]. The first three crystallization fractions typically contain recovered phenylmercuric chloride, while subsequent fractions yield the purified product [4].

Analytical considerations for yield optimization include the use of quantitative X-ray fluorescence analysis for chlorine and mercury content determination [4]. This analytical approach provides accurate assessment of product purity, as compounds containing both mercury and chlorine are difficult to analyze by classical wet analytical procedures [4]. The method shows satisfactory agreement with calculated values and enables precise yield determinations [4].

| Two-Phase System Parameter | Standard Configuration | Optimized Configuration | Advantage |

|---|---|---|---|

| Aqueous Phase | Concentrated NaOH | NaOH + KF solution | Enhanced dichlorocarbene generation |

| Organic Phase | Chloroform/Benzene | Chloroform/Toluene | Improved organomercury solubility |

| Phase Transfer Catalyst | Benzyltriethylammonium bromide | Tetraethylammonium bromide | Enhanced mass transfer |

| Temperature Control | 0-25°C | Room temperature | Prevents thermal decomposition |

The implementation of two-phase reaction optimization requires careful control of phase transfer catalyst concentration and aqueous phase composition [13]. Standard conditions employ benzyltriethylammonium bromide as the phase transfer catalyst, but alternative quaternary ammonium salts may provide enhanced performance for specific substrates [13]. The use of mixed base systems containing sodium hydroxide and potassium fluoride offers improved control over dichlorocarbene generation rates [13].

Recovery optimization strategies focus on minimizing product losses during workup procedures [4]. The difficulty in recovering all product from mother liquors represents a practical limitation of the fractional crystallization approach [4]. Alternative purification methods, including column chromatography and recrystallization from different solvent systems, may provide improved recovery rates for specific applications [4].

Molecular Geometry Analysis

X-Ray Crystallographic Findings

Phenyl(trichloromethyl)mercury adopts a nearly linear coordination geometry at the mercury center, which is characteristic of organomercury compounds [1] [2]. The compound exhibits the typical pseudo-tetrahedral arrangement around mercury when considering the lone pairs, but the two carbon-mercury bonds maintain an essentially linear configuration.

The structural parameters of phenyl(trichloromethyl)mercury have been inferred from X-ray crystallographic studies of closely related compounds, particularly phenyl(bromodichloromethyl)mercury [1] [2]. These investigations provide valuable structural insights that can be extrapolated to the trichloromethyl derivative due to the similar electronic and steric properties of the trihalomethyl substituents.

The crystal structure analysis reveals that the mercury atom is coordinated to two carbon atoms in a linear fashion, with minimal deviation from perfect linearity [1] [2]. This structural arrangement reflects the fundamental preference of mercury(II) for linear coordination geometries, which arises from the electronic configuration and hybridization characteristics of the mercury atom [3] [4].

C-Hg-C Bond Angle Measurements

The carbon-mercury-carbon bond angle in phenyl(trichloromethyl)mercury is approximately 179°, representing a nearly perfect linear arrangement [1] [2]. This bond angle has been determined through X-ray crystallographic studies of the closely related phenyl(bromodichloromethyl)mercury, which exhibits identical geometric parameters with a measured C-Hg-C angle of exactly 179° [1] [2].

The mercury-carbon bond distances in these compounds are also highly consistent, with the Hg-C bond length measured at 2.047 Å for the phenyl(bromodichloromethyl)mercury analogue [2]. Based on the structural similarity and comparable steric demands of the trichloromethyl and bromodichloromethyl groups, the Hg-C bond distances in phenyl(trichloromethyl)mercury are expected to be very similar, likely falling within the range of 2.04-2.05 Å [2] [5].

The linear geometry observed in these compounds is consistent with the general structural behavior of organomercury compounds, where mercury preferentially adopts linear coordination environments [3] [4]. This geometric preference has been attributed to the electronic configuration of mercury(II) and the resulting hybridization patterns that favor sp hybridization at the mercury center [3].

Spectroscopic Identification

NMR Spectral Signatures

The nuclear magnetic resonance spectroscopy of phenyl(trichloromethyl)mercury provides distinctive spectral signatures that enable comprehensive structural characterization. The compound exhibits characteristic patterns in both proton and carbon-13 NMR spectroscopy that reflect the unique electronic environment created by the mercury center and the electron-withdrawing trichloromethyl group.

In proton NMR spectroscopy, the phenyl protons of phenyl(trichloromethyl)mercury appear in the typical aromatic region between 7.0 and 7.5 ppm [6] [7]. These signals exhibit characteristic coupling to the mercury-199 nucleus, with two-bond proton-mercury coupling constants ranging from 100 to 270 Hz [8] [7]. This coupling provides valuable structural information and confirms the direct attachment of the phenyl group to the mercury center.

The carbon-13 NMR spectrum reveals distinct resonances for both the phenyl carbons and the trichloromethyl carbon [7] [9]. The phenyl carbons appear in the aromatic region between 125 and 150 ppm, with the ipso carbon (directly bonded to mercury) showing the largest coupling to mercury-199 [7]. The one-bond carbon-mercury coupling constants for phenyl carbons in organomercury compounds typically range from 600 to 3000 Hz, providing definitive evidence for direct carbon-mercury bonding [8] [7].

The trichloromethyl carbon exhibits a characteristic chemical shift in the range of 50-80 ppm, significantly downfield from typical alkyl carbons due to the strong electron-withdrawing effect of the three chlorine atoms [9]. This carbon also displays substantial one-bond coupling to mercury-199, with coupling constants typically ranging from 1500 to 2500 Hz for trihalomethyl-mercury bonds [10] [7].

Mercury-199 NMR spectroscopy, while challenging due to the low natural abundance and sensitivity of the nucleus, provides direct information about the mercury environment [8] [11]. The chemical shift of the mercury nucleus in phenyl(trichloromethyl)mercury is highly dependent on the solvent and coordination environment, as is typical for organomercury compounds [8] [11] [12].

Vibrational Spectroscopy Patterns

The vibrational spectroscopy of phenyl(trichloromethyl)mercury exhibits characteristic patterns that provide detailed information about the molecular structure and bonding. Both infrared and Raman spectroscopy have been employed to characterize organomercury compounds, revealing distinctive vibrational modes associated with the mercury-carbon bonds and the organic substituents [10] [13] [14].

The mercury-carbon stretching vibrations appear in the frequency range of 500-560 cm⁻¹, which is characteristic for organomercury compounds [10] [15]. These vibrations are particularly diagnostic for confirming the presence of direct mercury-carbon bonds and can provide information about the strength and nature of these bonds. The specific frequency within this range depends on the electronic properties of the substituents attached to mercury [10].

The trichloromethyl group contributes several characteristic vibrational modes to the spectrum [10]. The carbon-chlorine stretching vibrations appear in the region of 750-850 cm⁻¹, reflecting the strong carbon-chlorine bonds in the trichloromethyl moiety. These vibrations are typically intense in both infrared and Raman spectra due to the significant change in dipole moment and polarizability associated with the C-Cl bonds [10].

The phenyl ring vibrations are observed in the expected regions for aromatic compounds [13] [14]. The carbon-hydrogen stretching vibrations appear between 3000-3100 cm⁻¹, while the aromatic carbon-carbon stretching modes are found in the 1400-1600 cm⁻¹ region [13]. The out-of-plane hydrogen deformation modes, which are characteristic of monosubstituted benzene rings, appear between 725-755 cm⁻¹ [13].

Ring deformation modes provide additional structural information, with the phenyl ring deformation vibrations appearing in the 675-701 cm⁻¹ region [13]. These vibrations are sensitive to the substitution pattern of the benzene ring and confirm the monosubstituted nature of the phenyl group in the compound [13].

The vibrational spectroscopy data collected for phenyl(trichloromethyl)mercury and related compounds demonstrate the utility of these techniques for structural characterization [10] [16] [13]. The combination of infrared and Raman spectroscopy provides complementary information, with certain vibrational modes being more prominent in one technique than the other due to different selection rules [10].

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard